1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one
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Overview
Description
1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one is a compound that features a boron-containing dioxaborolane ring attached to a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the dihydropyrrole moiety. One common method involves the reaction of pinacolborane with an appropriate dihydropyrrole precursor under catalytic conditions . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and substituted dioxaborolane derivatives .
Scientific Research Applications
1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions . The dioxaborolane ring also provides stability to the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Uniqueness
1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one is unique due to the presence of both the dioxaborolane ring and the dihydropyrrole moiety. This combination provides the compound with unique reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
2827024-86-0 |
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Molecular Formula |
C12H20BNO3 |
Molecular Weight |
237.11 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrol-1-yl]ethanone |
InChI |
InChI=1S/C12H20BNO3/c1-9(15)14-7-6-10(8-14)13-16-11(2,3)12(4,5)17-13/h6H,7-8H2,1-5H3 |
InChI Key |
JATQPFNMRKHPEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C(=O)C |
Origin of Product |
United States |
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